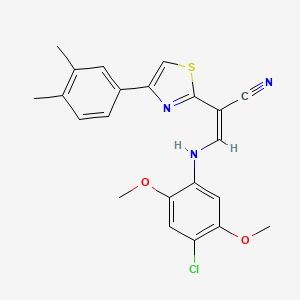

(Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Description

The compound (Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile features a thiazole core substituted with a 3,4-dimethylphenyl group at position 4 and an acrylonitrile moiety at position 2. The (Z)-configuration of the acrylonitrile group ensures specific stereoelectronic interactions, while the 4-chloro-2,5-dimethoxyphenylamino substituent contributes to electron-withdrawing and steric effects.

Properties

IUPAC Name |

(Z)-3-(4-chloro-2,5-dimethoxyanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O2S/c1-13-5-6-15(7-14(13)2)19-12-29-22(26-19)16(10-24)11-25-18-9-20(27-3)17(23)8-21(18)28-4/h5-9,11-12,25H,1-4H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBZOPCURKZVPU-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3OC)Cl)OC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=C(C=C3OC)Cl)OC)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile, with the CAS number 374101-58-3, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H20ClN3O2S

- Molecular Weight : 425.9 g/mol

- Structure : The compound features a thiazole ring and an acrylonitrile moiety, which are known for their diverse biological activities.

Antitumor Activity

Research has indicated that compounds containing thiazole rings exhibit notable antitumor properties. The presence of electron-donating groups in the phenyl ring enhances cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Studies : Compounds similar to (Z)-3 have shown IC50 values in the low micromolar range against human cancer cell lines, indicating potent antiproliferative effects. A study found that thiazole derivatives with specific substitutions demonstrated significant growth inhibition in HT29 and Jurkat cells .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 1 | 1.61 ± 1.92 | Jurkat |

| Compound 2 | 1.98 ± 1.22 | HT29 |

Anticonvulsant Activity

Thiazole-based compounds have also been explored for their anticonvulsant properties. A series of thiazole derivatives were synthesized and tested for their ability to prevent seizures in animal models:

- Mechanism of Action : The anticonvulsant activity is often linked to the modulation of neurotransmitter systems and ion channels involved in neuronal excitability .

The biological activity of (Z)-3 can be attributed to several mechanisms:

- Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Neuroprotective Effects : By stabilizing neuronal membranes and modulating neurotransmitter release, it may provide protective effects against neurodegeneration.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

- A recent study demonstrated that a thiazole derivative exhibited significant anti-Bcl-2 activity in Jurkat cells, suggesting a possible pathway for inducing apoptosis in cancer cells .

- Another investigation into the structure-activity relationship (SAR) revealed that specific substituents on the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines, emphasizing the importance of molecular modifications for optimizing therapeutic efficacy .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound under consideration has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

- Case Studies : Research has demonstrated that thiazole-containing compounds can inhibit tumor growth in animal models. One study reported that derivatives similar to this compound exhibited IC values lower than standard chemotherapeutics like doxorubicin against breast cancer cell lines .

Antimicrobial Properties

The thiazole ring is also associated with antimicrobial activity. Compounds containing this moiety have been evaluated for their efficacy against various pathogens:

- Research Findings : A study indicated that thiazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Synthesis Methodologies

The synthesis of (Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves:

- Formation of Thiazole Ring : Utilizing a condensation reaction between 3,4-dimethylbenzaldehyde and thiourea.

- Acrylonitrile Addition : The thiazole derivative is then reacted with acrylonitrile under basic conditions to form the final product.

This multi-step synthesis allows for the introduction of various substituents on the phenyl rings, enhancing biological activity.

Anticancer Efficacy

In a comparative study involving several thiazole derivatives, this compound was tested against human breast cancer cell lines (MCF-7). Results showed that this compound had a notable effect on reducing cell viability compared to untreated controls .

Antimicrobial Screening

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting potential as a new antimicrobial agent .

Chemical Reactions Analysis

Reactivity of the Acrylonitrile Group

The acrylonitrile group (-C≡N attached to a conjugated double bond) enables nucleophilic additions and cyclization reactions. Key reactions include:

-

The Z-configuration of the acrylonitrile group influences regioselectivity in cycloadditions due to steric effects .

Thiazole Ring Reactivity

The thiazole ring participates in electrophilic substitutions and acts as a directing group.

-

The 4-(3,4-dimethylphenyl) substituent on the thiazole enhances steric hindrance, limiting reactivity at C-4 and C-5 positions .

Amino Group Reactions

The (4-chloro-2,5-dimethoxyphenyl)amino group undergoes alkylation, acylation, and condensation:

Substituent-Directed Reactivity

The chloro and methoxy groups on the phenyl ring influence electronic and steric effects:

| Substituent | Electronic Effect | Impact on Reactivity | Reference |

|---|---|---|---|

| 4-Chloro | Electron-withdrawing (-I) | Deactivates ring, meta-directing | |

| 2,5-Dimethoxy | Electron-donating (+M) | Activates ring, ortho/para-directing |

-

Competitive directing effects between substituents complicate regioselectivity in electrophilic substitutions .

Cyclization and Heterocycle Formation

The compound’s structure allows for intramolecular cyclizations:

| Reaction Type | Conditions | Product/Outcome | Reference |

|---|---|---|---|

| Thiazole Ring Expansion | Oxidative conditions | Fused thiazolo-oxadiazines | |

| Acrylonitrile Cyclization | Acid/Base catalysis | Pyridine or pyrimidine derivatives |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of aromatic systems:

| Reaction Type | Conditions | Product/Outcome | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acids, Pd catalyst | Biaryl systems | |

| Heck Coupling | Alkenes, Pd catalyst | Extended π-conjugated molecules |

Comparison with Similar Compounds

Structural Similarities and Substitution Patterns

The compound shares key features with thiazole-based derivatives reported in the literature:

- Thiazole Core : Like compounds 4 and 5 described in , the target molecule utilizes a thiazole ring as a central scaffold. However, substitutions differ: compound 4 (4-chlorophenyl) and compound 5 (4-fluorophenyl) feature halogenated aryl groups, whereas the target compound incorporates a 3,4-dimethylphenyl group, which may enhance lipophilicity and metabolic stability .

- Electron-Withdrawing Groups: The 4-chloro-2,5-dimethoxyphenylamino group parallels the halogenated aryl substituents in ’s compounds.

Functional Group Comparisons

- Acrylonitrile vs. Triazole Moieties: Unlike triazole-containing agrochemicals like etaconazole and propiconazole (), the target compound employs an acrylonitrile group. This difference may reduce steric hindrance and alter reactivity, as acrylonitriles are known for their electrophilic character in Michael addition reactions .

- Substituent Effects : The 3,4-dimethylphenyl group on the thiazole ring introduces steric bulk compared to the fluorophenyl groups in ’s compounds. This could impact molecular packing in crystalline states or interactions with hydrophobic binding pockets.

Table 1: Comparative Data for Thiazole Derivatives

Research Findings and Implications

- Crystallography : While compounds 4 and 5 exhibit triclinic P̄1 symmetry with two independent molecules per asymmetric unit , the target compound’s crystallographic data remain unstudied. Its bulkier substituents may lead to distinct packing arrangements.

- Stability and Metabolism : The dimethylphenyl group may enhance metabolic stability compared to halogenated analogs, which are prone to oxidative dehalogenation.

Q & A

Q. What are the optimal synthetic routes for preparing (Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile?

Methodological Answer: The synthesis typically involves multi-step reactions, including thiazole ring formation via α-haloketone-thiourea condensation, followed by Knoevenagel condensation to introduce the acrylonitrile moiety. Key steps include:

- Thiazole Synthesis : React 4-(3,4-dimethylphenyl)thiazol-2-amine with chloroacetyl chloride in DMF under reflux (80–90°C) for 6–8 hours .

- Acrylonitrile Formation : Perform a condensation reaction between the thiazole intermediate and (4-chloro-2,5-dimethoxyphenyl)amine using piperidine as a base in ethanol at 60°C for 12 hours .

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Table 1: Reaction Optimization Parameters

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Thiazole | DMF | None | 80–90 | 65–75 |

| Condensation | Ethanol | Piperidine | 60 | 50–60 |

Q. How is the stereochemistry (Z/E configuration) of the acrylonitrile group confirmed?

Methodological Answer: The Z-configuration is verified using:

Q. What in vitro assays are suitable for initial evaluation of anticancer activity?

Methodological Answer:

- Cell Viability Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations after 48-hour exposure .

- Apoptosis Detection : Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptotic cells .

- Control Compounds : Compare with cisplatin or doxorubicin to benchmark potency .

Advanced Research Questions

Q. How can structural modifications enhance the compound's bioavailability without compromising activity?

Methodological Answer:

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) at the 4-chlorophenyl moiety to improve solubility. LogP values can be predicted via ChemAxon or ACD/Labs .

- Pro-drug Strategies : Mask the acrylonitrile group as a nitrile oxide for improved membrane permeability, followed by enzymatic activation in vivo .

- SAR Studies : Compare derivatives with substituted phenyl rings (e.g., nitro, methoxy) to identify pharmacophores (Table 2) .

Q. Table 2: SAR of Substituted Phenyl Derivatives

| Substituent | IC₅₀ (μM, MCF-7) | LogP |

|---|---|---|

| 4-Cl, 2,5-OCH₃ | 12.3 | 3.8 |

| 4-NO₂ | 8.7 | 4.1 |

| 4-OCH₃ | 18.9 | 3.2 |

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Hammett Analysis : Quantify substituent effects using σ values. Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the acrylonitrile double bond, accelerating nucleophilic additions .

- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to predict regioselectivity in Suzuki-Miyaura couplings .

Q. How can contradictory reports on antimicrobial activity be resolved?

Methodological Answer:

- Standardized Protocols : Replicate assays using CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Membrane Permeability Studies : Use fluorescent probes (e.g., SYTOX Green) to assess if activity discrepancies arise from differential cell wall penetration .

Q. What computational tools predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR) or tubulin. Key residues (e.g., EGFR-Lys721) form hydrogen bonds with the acrylonitrile group .

- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .

Q. What strategies optimize reaction yields in scale-up synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.